Technical Monograph: 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic Acid
Technical Monograph: 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic Acid
Executive Summary & Molecular Architecture
Target Molecule: 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid CAS Registry Number: 58555-22-9 (Generic reference for 2-methyl analog; specific hydroxymethyl derivatives often indexed under internal library codes or InChIKey: PUKJTDGWYNUARB-UHFFFAOYSA-N ) Molecular Formula: C₁₁H₁₂N₂O₃ Molecular Weight: 220.22 g/mol
This guide provides a comprehensive technical analysis of 3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid, a bifunctional benzimidazole derivative. This molecule represents a critical scaffold in medicinal chemistry, combining the privileged benzimidazole pharmacophore with a solubilizing carboxylate tail and a reactive hydroxymethyl handle.
Structural Analysis
The molecule consists of a benzimidazole core substituted at the N1 position with a propanoic acid moiety and at the C2 position with a hydroxymethyl group.
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Regiochemistry: Unlike unsubstituted benzimidazoles, which exist as a tautomeric equilibrium between N1 and N3, this molecule is "locked" by the propanoic acid substitution at N1. This renders the N3 nitrogen a dedicated hydrogen bond acceptor (pKa ~5.5).
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Electronic Environment: The benzimidazole ring is electron-deficient relative to indole but electron-rich compared to purine. The C2-hydroxymethyl group acts as a weak electron donor via hyperconjugation but primarily serves as a polar, H-bond donor/acceptor site.
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Zwitterionic Potential: In neutral aqueous media, the molecule can exist in a zwitterionic state, where the N3 nitrogen is protonated by the carboxylic acid tail (pKa ~4.5), affecting solubility and membrane permeability.
Physiochemical Profile
| Property | Value / Description | Implications for Development |
| LogP (Predicted) | ~0.5 - 0.9 | Moderate lipophilicity; good balance for oral bioavailability. |
| pKa (Acid) | ~4.2 - 4.5 (-COOH) | Ionized at physiological pH (7.4), improving solubility. |
| pKa (Base) | ~5.4 - 5.6 (Benzimidazole N3) | Protonated in acidic environments (stomach), aiding dissolution. |
| H-Bond Donors | 2 (-OH, -COOH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 4 (N3, -OH, -COOH) | High potential for solvent interaction. |
| Solubility | High in DMSO, MeOH; pH-dependent in water. | Formulation may require buffer systems (pH > 6). |
Synthetic Pathways & Optimization
The synthesis of this molecule requires careful control of regioselectivity to ensure N1-alkylation over O-alkylation (at the hydroxymethyl group) or N3-quaternization.
Primary Pathway: Michael Addition (The "Aza-Michael" Route)
The most robust industrial route involves the base-catalyzed Michael addition of 2-hydroxymethylbenzimidazole to an acrylate ester, followed by hydrolysis. This method avoids the use of alkyl halides (which can lead to quaternization) and generally proceeds with high regioselectivity for the N1 position due to the higher nucleophilicity of the imidazole nitrogen compared to the hydroxyl oxygen.
Pathway Visualization
The following diagram outlines the retrosynthetic logic and forward synthesis.
Figure 1: Synthetic workflow utilizing the Phillips Condensation followed by Aza-Michael Addition.
Experimental Protocols
Note: These protocols are synthesized from standard methodologies for benzimidazole N-alkylation and must be validated in your specific laboratory context.
Step 1: Synthesis of 2-(Hydroxymethyl)benzimidazole
Objective: Construct the heterocyclic core.
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Reagents: o-Phenylenediamine (1.0 eq), Glycolic acid (1.2 eq), 4N HCl.
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Procedure:
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Dissolve o-phenylenediamine in 4N HCl. Add glycolic acid.
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Reflux the mixture for 6-8 hours. The acidic condition promotes the Phillips condensation mechanism.
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Cool to room temperature. Neutralize carefully with NH₄OH to pH ~8.
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Collect the precipitate by filtration.[1] Recrystallize from water/ethanol.
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Yield Expectation: 70-85%.
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Validation: ¹H NMR (DMSO-d₆) should show a singlet for -CH₂- at ~4.7 ppm and absence of aromatic diamine protons.
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Step 2: Michael Addition to Methyl Acrylate
Objective: Install the propanoate tail at N1.
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Reagents: 2-(Hydroxymethyl)benzimidazole (1.0 eq), Methyl Acrylate (1.5 eq), Triethylamine (TEA) or DBU (catalytic), Acetonitrile or Methanol.
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Procedure:
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Suspend the benzimidazole in acetonitrile.
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Add TEA (0.1 eq) and Methyl Acrylate dropwise.
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Reflux for 12-24 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the starting heterocycle.
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Note: If O-alkylation is observed (rare under these conditions), lower the temperature and use a weaker base.
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Evaporate solvent. The residue is often an oil that solidifies upon standing.
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Validation: ¹H NMR will show the appearance of triplets for the propanoate chain (~2.8 ppm and ~4.5 ppm).
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Step 3: Hydrolysis to the Free Acid
Objective: Convert the ester to the final carboxylic acid.
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Reagents: Intermediate Ester, 2N NaOH (aq), Ethanol.
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Procedure:
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Dissolve the ester in a 1:1 mixture of Ethanol/2N NaOH.
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Stir at room temperature for 2-4 hours.
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Acidify carefully with 1N HCl to pH 3-4 to precipitate the zwitterionic product.
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Filter, wash with cold water, and dry under vacuum.
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Purification: Recrystallization from water or ethanol/water.
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Structural Characterization & Validation
To confirm the identity of the synthesized molecule, the following spectroscopic signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
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δ 7.5-7.7 ppm (m, 2H): Benzimidazole aromatic protons (C4, C7).
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δ 7.2-7.3 ppm (m, 2H): Benzimidazole aromatic protons (C5, C6).
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δ 5.6 ppm (t, 1H): Hydroxyl proton (-OH) (exchangeable with D₂O).
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δ 4.7 ppm (d, 2H): Methylene of the hydroxymethyl group (-CH₂OH).
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δ 4.5 ppm (t, 2H): N-methylene protons (-N-CH₂-).
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δ 2.8 ppm (t, 2H): Methylene protons adjacent to carbonyl (-CH₂-COOH).
Mass Spectrometry (ESI-MS)
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Positive Mode (M+H)⁺: 221.1 m/z.
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Fragmentation: Loss of H₂O (M-18) and loss of the propanoic acid chain are common fragmentation pathways.
Biological & Pharmacological Context
This specific derivative serves as a versatile intermediate in drug discovery.
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Pharmacophore Utility: The 2-hydroxymethyl group mimics the serine side chain or can be oxidized to an aldehyde to react with cysteine residues in enzymes (covalent inhibition).
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Target Classes:
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Antihistamines: Benzimidazole-propanoic acids are structural analogs to known H1 antagonists.
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Proton Pump Inhibitors (PPIs): While typical PPIs (Omeprazole) are sulfoxides, the benzimidazole core is conserved.
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Polymer Chemistry: The bifunctionality (acid + alcohol) makes this an excellent monomer for synthesizing benzimidazole-containing polyesters or polyamides, known for high thermal stability.
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References
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Sigma-Aldrich. 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride Product Sheet.Link
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PubChem. Compound Summary for CID 9549352 (2-Methyl analog reference for structural comparison).Link
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Mavrova, A.T., et al. "Synthesis and antiproliferative activity of new benzimidazole derivatives." Journal of Chemical Technology and Metallurgy.Link
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Wright, J.B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951. (Foundational text on Phillips Condensation). Link
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PrepChem. "Synthesis of benzimidazole derivatives via Michael Addition." (General Protocol Reference). Link
